molecular formula C8H10N2O2 B8074544 Methyl 5-amino-6-methylnicotinate

Methyl 5-amino-6-methylnicotinate

Cat. No.: B8074544
M. Wt: 166.18 g/mol
InChI Key: PCCRBANAHKLKBU-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-methylnicotinate: is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

    • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.

    • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.

    Types of Reactions:

    • Reduction: Reduction reactions can convert the compound to 6-methylpyridine-3-carboxylic acid or other reduced forms.

    • Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

    • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    • Substitution: Various alkyl halides and amines can be used for substitution reactions.

    Major Products Formed:

    • Nicotinic Acid Derivatives: Oxidation products include nicotinic acid and its esters.

    • Reduced Forms: Reduction products include 6-methylpyridine-3-carboxylic acid and its derivatives.

    • Substitution Products: Substitution reactions can yield a variety of substituted pyridines.

    Mechanism of Action

    The mechanism by which Methyl 5-amino-6-methylnicotinate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

    Comparison with Similar Compounds

    • Nicotinic Acid (Niacin): A closely related compound with similar biological activity.

    • 6-Methylpyridine-3-carboxylic Acid: A structural analog without the ester group.

    • Other Pyridine Derivatives: Various pyridine derivatives with different substituents on the ring.

    Uniqueness: Methyl 5-amino-6-methylnicotinate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications compared to its analogs.

    Properties

    IUPAC Name

    methyl 5-amino-6-methylpyridine-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PCCRBANAHKLKBU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=N1)C(=O)OC)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10N2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    166.18 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthesis routes and methods I

    Procedure details

    Methyl 2-chloro-6-methyl-5-nitronicotinate (step 1) (6.9 g, 29.9 mmol) was added to a suspension of ammonium formate (18.87 g, 299 mmol) and 10% Pd(Carbon) (0.522 g, 0.491 mmol) in MeOH (330 ml) and the mixture was heated at reflux for 3 hrs. After cooling to RT, the mixture was filtered through Celite® (filter material) and washed through with MeOH. The solvent was removed in vacuo and the crude product was triturated with EtOAc to give an orange solid. Purification by chromatography on silica eluting with 0-100% EtOAc in iso-hexane afforded the title product.
    Name
    Methyl 2-chloro-6-methyl-5-nitronicotinate
    Quantity
    6.9 g
    Type
    reactant
    Reaction Step One
    Quantity
    18.87 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    Pd(Carbon)
    Quantity
    0.522 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    330 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A round-bottom flask, containing a solution of methyl 2-chloro-6-methyl-5-nitronicotinate (12.8 g, 55.5 mmol, 1.00 equiv) in methanol (120 mL) was purged with nitrogen. Triethylamine (15.0 g, 149 mmol, 2.68 equiv) and palladium on carbon (1.30 g) were added. After further purging the flask with nitrogen, the atmosphere was changed to hydrogen and the resulting solution was stirred for 2 days at room temperature under atmospheric pressure. After purging the system with nitrogen, the solids were removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:50-1:5) as eluent to furnish 3.50 g (38%) of the title compound as a yellow solid.
    Name
    methyl 2-chloro-6-methyl-5-nitronicotinate
    Quantity
    12.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    120 mL
    Type
    solvent
    Reaction Step One
    Quantity
    15 g
    Type
    reactant
    Reaction Step Two
    Quantity
    1.3 g
    Type
    catalyst
    Reaction Step Two
    Yield
    38%

    Synthesis routes and methods III

    Procedure details

    Methyl 2-chloro-6-methyl-5-nitronicotinate (step 1) (6.9 g, 29.9 mmol) was added to a suspension of ammonium formate (18.87 g, 299 mmol) and 10% Pd (Carbon) (0.522 g, 0.491 mmol) in MeOH (330 ml) and the mixture was heated at reflux for 3 hrs. After cooling to RT, the mixture was filtered through Celite® (filter material) and washed through with MeOH. The solvent was removed in vacuo and the crude product was triturated with EtOAc to give an orange solid. Purification by chromatography on silica eluting with 0-100% EtOAc in iso-hexane afforded the title product.
    Name
    Methyl 2-chloro-6-methyl-5-nitronicotinate
    Quantity
    6.9 g
    Type
    reactant
    Reaction Step One
    Quantity
    18.87 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    330 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0.522 g
    Type
    catalyst
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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